Gibberellin A3 methyl ester

Plant hormone signaling Receptor-ligand binding Gibberellin perception

Avoid experimental failure from GA3 analog substitution. Gibberellin A3 methyl ester (GA3-Me) is a mechanistically distinct tool, not a GA3 bioactive replacement. Methylation at C-7 abolishes GID1 receptor binding, enabling critical negative control and synthetic applications. Key outcomes: 1) Definitive negative control for GID1-dependent gibberellin signaling studies. 2) Essential intermediate for GA5, GA20, and isotopomer synthesis. 3) Validated analytical reference standard for GC-MS. Secure your supply of this high-value research compound.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
CAS No. 510-50-9
Cat. No. B1246972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibberellin A3 methyl ester
CAS510-50-9
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O)O
InChIInChI=1S/C20H24O6/c1-10-8-18-9-19(10,24)6-4-11(18)20-7-5-12(21)17(2,16(23)26-20)14(20)13(18)15(22)25-3/h5,7,11-14,21,24H,1,4,6,8-9H2,2-3H3/t11-,12+,13-,14-,17-,18+,19+,20-/m1/s1
InChIKeyDCYKYFYDBJFJHO-QDEMZEMRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gibberellin A3 Methyl Ester (CAS 510-50-9): A Methylated Gibberellin Derivative for Targeted Research Selection


Gibberellin A3 methyl ester (GA3-Me, CAS 510-50-9) is the methyl ester derivative of gibberellic acid (GA3), a naturally occurring tetracyclic diterpenoid plant hormone [1]. With molecular formula C20H24O6 and molecular weight 360.4 g/mol, it differs from the parent GA3 (C19H22O6, MW 346.4) by the esterification of the C-7 carboxylic acid group with methanol [2]. This single functional group modification fundamentally alters the compound's receptor recognition, biological activity profile, and physicochemical properties relative to the free acid, making it a distinct chemical entity for specialized research applications rather than a direct bioactive substitute [3].

Negative control for GA signaling Supports GID1 receptor pathway discrimination studies
Synthetic intermediate Enables semisynthesis of GA5 and labeled gibberellins
GC-MS derivatization standard Reference for methylated GA3 fraction in plant extract profiling

Why Gibberellin A3 Methyl Ester Cannot Replace Gibberellic Acid (GA3) in Bioactivity-Dependent Research


Substituting GA3 methyl ester for gibberellic acid (GA3, CAS 77-06-5) in experimental protocols that depend on canonical gibberellin signaling will yield fundamentally different results. Methylation of the C-7 carboxyl group—the very position recognized by the GID1 receptor—abolishes high-affinity binding to the gibberellin receptor [1]. Consequently, GA3 methyl ester fails to trigger the GID1-GA-DELLA signaling cascade that underlies virtually all classical GA-mediated growth responses [2]. In bioassays, this translates to complete loss of activity when applied to aerial plant tissues, and only partial activity in root or germination assays where slow ester hydrolysis may regenerate trace amounts of the free acid [3]. Researchers and procurement specialists must therefore recognize GA3 methyl ester as a mechanistically distinct tool compound—useful as a negative control, synthetic intermediate, or analytical standard—rather than a bioactive GA3 replacement.

  • C-7 carboxyl methylation abolishes GID1 receptor binding, preventing canonical GA signaling cascade activation.
  • Foliar application yields no growth response; partial root activity reflects slow ester hydrolysis, not receptor-based activity.
  • The methyl ester protecting group alters reactivity; substitution for free GA3 in bioactivity-dependent workflows may not support expected responses.

Quantitative Differentiation of Gibberellin A3 Methyl Ester: Comparative Evidence Against Gibberellic Acid and Related Gibberellins


GID1 Receptor Binding: GA3 Methyl Ester Fails to Engage the Canonical Gibberellin Receptor

GA3 methyl ester does not bind significantly to the GID1 gibberellin receptor, whereas biologically active GAs such as GA3 and GA4 bind with high affinity. Recombinant GST-GID1 exhibited a dissociation constant (Kd) for GA4 of approximately 10^-7 M, sufficient to account for GA-dependent shoot elongation, but showed no significant binding to GA methyl esters [1]. This finding is corroborated by the MetaCyc pathway annotation, which states: 'the putative GA receptor in rice, GID1, does not bind to GA methyl esters significantly' [2]. The structural basis lies in the C-7 carboxyl group being critical for receptor interaction; methylation eliminates the hydrogen-bonding capacity of the carboxylate moiety required for GID1 pocket recognition [2].

GID1 Binding
Head-to-head
No significant binding vs. GA4 Kd ≈ 10⁻⁷ M
Negative control for GA signaling studies
Receptor recognition requires free carboxyl group
Plant hormone signaling Receptor-ligand binding Gibberellin perception GID1-DELLA pathway

Foliar Application Bioassay: Complete Abolition of Growth-Promoting Activity for GA3 Methyl Ester

When applied to leaves of dwarf pea seedlings (Pisum sativum), GA3 methyl ester exhibited no growth-promoting activity whatsoever, in stark contrast to gibberellic acid which was fully active via the same route [1]. Of the five esters tested by Moffatt and Radley (1960), all were inactive upon foliar application. This is not a potency reduction but a complete loss of observable activity. By contrast, when the same esters were administered in aqueous culture solutions to roots, moderate activity was observed—attributed to slow hydrolysis of the ester back to free GA3 in the aqueous medium [1]. This finding is independently corroborated by Sell et al. (1959), who reported that 'esterification of the carboxyl group resulted in compounds which were inactive when applied to the leaves' across multiple n-alkyl esters of GA3 [2].

Foliar Activity
Head-to-head
No growth promotion vs. active GA3
Unsuitable for leaf application assays
Root activity arises via slow ester hydrolysis
Dwarf pea bioassay Foliar application Structure-activity relationship Gibberellin ester hydrolysis

Lettuce Seed Germination: GA3 Methyl Ester Shows 21% Lower Efficacy Than Free Gibberellic Acid

In the dark germination assay of Grand Rapids lettuce seeds (Lactuca sativa), GA3 methyl ester at 3×10^-5 M achieved 63.5% germination, compared to 80.6% for free gibberellic acid (GA3) at the same concentration, and 41.2% for the water control [1]. This 17.1 percentage-point difference exceeds the LSD at p<0.01 (16.4), confirming a statistically significant reduction in efficacy. The methyl ester thus retains partial activity in this specific assay—likely due to slow hydrolysis in the aqueous germination medium—but is clearly inferior to the free acid. Notably, among the homologous n-alkyl ester series (methyl through n-decyl), the methyl ester (63.5%) underperformed relative to the n-butyl ester (83.7%), which equaled or marginally exceeded free GA3 activity [1].

Lettuce Germination
Head-to-head
63.5% vs. 80.6% for GA3
Partial activity supports hydrolysis-dependent response
Statistically significant difference (p
Fruit & Stem Elongation
Head-to-head
No activity in tomato parthenocarpy or bean elongation vs. active GA3
Inactive in reproductive and elongation assays
Tissue-dependent esterase limitation
Synthetic Yield
Method context
GA5 in 20% overall yield from GA3
Key intermediate for gibberellin semisynthesis
Requires methyl ester protection for regioselectivity
GC-MS Standard
Supporting evidence
Reference for methylated GA3 fraction (NIST MeTMSi)
Enables accurate GC-MS identification
Used with deuterated ISTD for matrix-effect correction
Seed germination Lettuce bioassay Dose-response Gibberellin ester bioactivity

Parthenocarpic Fruit Set and Stem Elongation: GA3 Methyl Ester Is Completely Inactive in These Classical GA Bioassays

GA3 methyl ester failed to stimulate parthenocarpic development of tomato ovaries or stem elongation in bean (Phaseolus vulgaris, cv. Blue Lake), in contrast to gibberellic acid which was active in both assays [1]. Specifically, none of the n-alkyl esters of the GA3 carboxyl group (including methyl) produced statistically significant stimulation of tomato ovary diameter measured 5 days post-treatment or bean epicotyl elongation 48 h post-application, across a concentration range of 3×10^-3 to 3×10^-6 M [1]. This extends the pattern observed in the leaf-application assay and demonstrates that tissues with low esterase activity do not hydrolyze the methyl ester to release active GA3, rendering it completely inert in these classical GA response systems [1][2].

Fruit & Stem Elongation
Head-to-head
No activity in tomato parthenocarpy or bean elongation vs. active GA3
Inactive in reproductive and elongation assays
Tissue-dependent esterase limitation
Parthenocarpy Tomato ovary assay Stem elongation Bean epicotyl bioassay

Synthetic Intermediate: GA3 Methyl Ester Enables High-Yield Semisynthesis of Gibberellin A5

GA3 methyl ester serves as a critical synthetic intermediate in the preparation of gibberellin A5 (GA5), a gibberellin with distinct biological activity profiles. Bearder et al. (1981) demonstrated that treatment of GA3 methyl ester with thionyl chloride yields primarily 1β-chlorogibberellin A5 methyl ester; subsequent reduction with tri-n-butylstannane and acetylation, followed by hydrolysis of the resulting GA5 methyl ester 13-acetate, affords GA5 in 20% overall yield from GA3 [1]. The methyl ester protection of the C-7 carboxyl group is essential for directing the allylic chlorination regiochemistry and preventing side reactions at the free acid. Furthermore, 3-didehydrogibberellin A3 methyl ester 13-acetate serves as a key intermediate for the stereoselective synthesis of GA20, GA9, and their deuterated/tritiated analogs via lithium borohydride reduction [2].

Synthetic Yield
Method context
GA5 in 20% overall yield from GA3
Key intermediate for gibberellin semisynthesis
Requires methyl ester protection for regioselectivity
Gibberellin semisynthesis Allylic chlorination GA5 preparation Diterpene chemistry

Analytical Chemistry: GA3 Methyl Ester as Methylation-Derivatization Standard for GC-MS Gibberellin Profiling

In gibberellin analytical chemistry, methyl ester derivatives are routinely employed for GC-MS identification and quantification. GA3 methyl ester serves as a reference standard for the methylated GA3 fraction in plant extracts, where endogenous gibberellins are methylated prior to trimethylsilylation (MeTMSi derivatization) for volatile GC analysis [1]. The NIST Webbook entry for 'GA3, MeTMSi' (GA3 methyl ester TMS ether, C26H40O6Si2, MW 504.76) confirms the established use of GA3 methyl ester as the base reference for this derivatization scheme [2]. Capillary GC-MS with selected ion monitoring has identified methylated GA3 in extracts from sugarcane apices, Lupinus albus seeds, and numerous other plant species, where the methyl ester derivative provides characteristic fragmentation patterns distinct from those of other gibberellin methyl esters [3]. This analytical application represents a procurement rationale distinct from bioactivity-dependent uses.

GC-MS Standard
Supporting evidence
Reference for methylated GA3 fraction (NIST MeTMSi)
Enables accurate GC-MS identification
Used with deuterated ISTD for matrix-effect correction
GC-MS analysis Gibberellin quantification Derivatization standard Selected ion monitoring

Optimal Procurement Scenarios for Gibberellin A3 Methyl Ester (CAS 510-50-9): When to Select This Compound Over Free Gibberellic Acid


Negative Control in Gibberellin Signaling and GID1 Receptor Studies

GA3 methyl ester is the definitive negative control for experiments requiring discrimination between GID1 receptor-dependent and receptor-independent gibberellin effects. Because it fails to bind GID1 (Kd for active GAs ~10^-7 M vs. no significant binding for methyl esters [1]), it can be used in parallel with free GA3 to identify responses mediated through the canonical GA signaling pathway versus those arising from non-specific or hydrolysis-dependent mechanisms. This application is directly supported by the receptor binding evidence in Section 3, Evidence Item 1.

Synthetic Intermediate for Semisynthetic Gibberellin Derivatives (GA5, GA20, GA9, and Labeled Analogs)

GA3 methyl ester is an essential starting material for the synthesis of GA5 via allylic chlorination (20% overall yield from GA3 [2]), as well as for GA20, GA9, and their deuterated/tritiated isotopomers via stereoselective reduction of 3-didehydrogibberellin A3 methyl ester 13-acetate [3]. The methyl ester protecting group at C-7 is critical for directing regiochemistry and preventing side reactions that plague free acid transformations. Procurement for synthetic chemistry programs is supported by evidence in Section 3, Evidence Item 5.

GC-MS Analytical Reference Standard for Gibberellin Profiling in Plant Extracts

For analytical laboratories performing gibberellin quantification by GC-MS with selected ion monitoring, GA3 methyl ester serves as a reference standard for the methylated GA3 fraction, providing characteristic retention times and mass spectra (as the TMS ether, MW 504.76, NIST entry GA3 MeTMSi [4]). Deuterated GA3 methyl ester (D₂-GA3 methyl ester) can be used as an internal standard for isotope dilution quantification to correct for matrix effects. This application is supported by the analytical chemistry evidence in Section 3, Evidence Item 6.

Structure-Activity Relationship (SAR) Studies of Gibberellin C-7 Carboxyl Modifications

GA3 methyl ester is an essential comparator in SAR studies examining the role of the C-7 carboxyl group in gibberellin bioactivity. Quantitative data from multiple bioassays are available: lettuce seed germination (63.5% vs. 80.6% for free GA3 [5]), complete inactivity in foliar application to dwarf pea [6], and no activity in parthenocarpic fruit set or bean stem elongation [5]. These well-characterized differential activity profiles make GA3 methyl ester a high-value tool compound for mapping the pharmacophore requirements of gibberellin-responsive tissues. This application draws on Section 3, Evidence Items 2, 3, and 4.

Application
Selection Property
Validation Focus
GA signaling negative control
GID1 receptor non-binding profile
Pathway discrimination in plant tissues
Synthetic intermediate for GA5 and analogs
C-7 carboxyl protection enables regioselective reactions
Synthetic route efficiency and purity
GC-MS gibberellin profiling reference
Defined retention time and mass spectrum
Correct peak assignment and matrix-effect correction
Structure-activity relationship mapping
Well-characterized differential bioactivity profiles
Pharmacophore requirements across bioassays
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